methyl octadeca-4,7-diynoate
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Overview
Description
methyl octadeca-4,7-diynoate is an organic compound with the molecular formula C19H30O2. It is a derivative of octadecadiynoic acid, characterized by the presence of two triple bonds in its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl octadeca-4,7-diynoate can be synthesized through several methods. One common approach involves the coupling of a 1-bromoalk-2-yne with the di-Grignard complex of an ω-acetylenic acid, followed by semi-hydrogenation of the resulting diynoic acid to a cis, cis-diene using Lindlar’s catalyst . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of methyl 4,7-octadecadiynoate typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications. The reaction conditions are carefully controlled to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl octadeca-4,7-diynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
methyl octadeca-4,7-diynoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4,7-octadecadiynoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4,7-octadecadiynoate include:
- Methyl octadecadienoate
- Methyl linoleate
- Methyl stearate
Uniqueness
methyl octadeca-4,7-diynoate is unique due to the presence of two triple bonds in its carbon chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
18202-20-5 |
---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-4,7-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14,17-18H2,1-2H3 |
InChI Key |
FSCMHVFBJLRAHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CCC#CCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCC#CCC#CCCC(=O)OC |
Synonyms |
4,7-Octadecadiynoic acid methyl ester |
Origin of Product |
United States |
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